molecular formula C17H20N2O4S B8592195 Benzenesulfonamide, N-(2,6-diethyl-4-nitrophenyl)-4-methyl- CAS No. 70522-64-4

Benzenesulfonamide, N-(2,6-diethyl-4-nitrophenyl)-4-methyl-

Cat. No. B8592195
M. Wt: 348.4 g/mol
InChI Key: MRUYUFJJEOKJQY-UHFFFAOYSA-N
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Patent
US04147804

Procedure details

To a solution of 115 ml nitric acid (d=1.42) in water (900 ml) are added successively 129.9 g (0.43 moles) of N-(2,6-diethylphenyl)-p-toluenesulfonamide, glacial acetic acid (900 ml) and sodium nitrite (3.2 g). The mixture is boiled on a steam bath for 1.5 hours, then poured into ice water (2 l). The precipitate is filtered, washed with water and air-dried to give crude N-(2,6-diethyl-4-nitrophenyl)-p-toluenesulfonamide.
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
129.9 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH2:5]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH2:13][CH3:14])[C:8]=1[NH:15][S:16]([C:19]1[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=1)(=[O:18])=[O:17])[CH3:6].C(O)(=O)C.N([O-])=O.[Na+]>O>[CH2:5]([C:7]1[CH:12]=[C:11]([N+:1]([O-:4])=[O:2])[CH:10]=[C:9]([CH2:13][CH3:14])[C:8]=1[NH:15][S:16]([C:19]1[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=1)(=[O:17])=[O:18])[CH3:6] |f:3.4|

Inputs

Step One
Name
Quantity
115 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
129.9 g
Type
reactant
Smiles
C(C)C1=C(C(=CC=C1)CC)NS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
900 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
900 mL
Type
solvent
Smiles
O
Step Two
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)C1=C(C(=CC(=C1)[N+](=O)[O-])CC)NS(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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